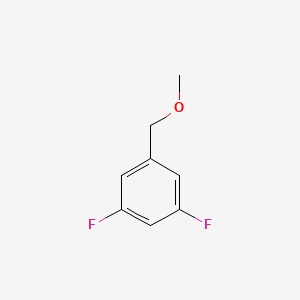

1,3-Difluoro-5-(methoxymethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1,3-difluoro-5-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFHABDFGKVJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666682 | |

| Record name | 1,3-Difluoro-5-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228122-40-5 | |

| Record name | 1,3-Difluoro-5-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Profiling and Synthetic Applications of 1,3-Difluoro-5-(methoxymethyl)benzene

Executive Summary

In contemporary medicinal chemistry and materials science, the strategic incorporation of fluorinated aromatic building blocks is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 1,3-Difluoro-5-(methoxymethyl)benzene (CAS: 228122-40-5) represents a highly versatile, bifunctional scaffold. By combining an electron-deficient 1,3-difluoroaromatic system with a flexible, hydrogen-bond-accepting methoxymethyl ether, this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and specialty agrochemicals [1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and validated synthetic workflows, designed to empower researchers with actionable, field-proven insights.

Molecular Architecture and Physicochemical Properties

The utility of 1,3-difluoro-5-(methoxymethyl)benzene stems directly from its structural metrics. The meta-difluoro substitution strongly withdraws electron density via the inductive effect (-I), rendering the aromatic ring highly resistant to oxidative degradation (e.g., by Cytochrome P450 enzymes). Simultaneously, the ether oxygen provides a localized region of electron density capable of interacting with biological targets without drastically inflating the molecule's polar surface area [1][2].

Table 1 summarizes the critical quantitative data defining this compound's profile.

| Property | Value | Structural / Functional Implication |

| Chemical Name | 1,3-Difluoro-5-(methoxymethyl)benzene | N/A |

| CAS Number | 228122-40-5 | Standardized registry identifier |

| Molecular Formula | C₈H₈F₂O | N/A |

| Molecular Weight | 158.15 g/mol | Low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD) |

| SMILES | COCC1=CC(F)=CC(F)=C1 | Computational modeling input |

| TPSA | 9.23 Ų | Highly favorable for Blood-Brain Barrier (BBB) penetration |

| Calculated LogP | 2.11 | Optimal lipophilicity for passive membrane diffusion |

| H-Bond Acceptors | 1 | Provided by the ether oxygen |

| H-Bond Donors | 0 | Prevents non-specific aqueous solvation |

| Rotatable Bonds | 2 | Confers limited but necessary conformational flexibility |

Mechanistic Insights into Reactivity and Drug Design

To utilize this building block effectively, one must understand the causality behind its structural features.

Caption: Pharmacological impact of the difluoro and methoxymethyl motifs on molecular properties.

The Causality of Fluorine Bioisosterism: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol). By placing two fluorine atoms meta to the functionalized alkyl chain, the electron density of the aromatic ring is pulled outward. This prevents electrophilic aromatic substitution (EAS) side reactions during complex multi-step syntheses and shields the core from enzymatic hydroxylation in vivo.

The Role of the Methoxymethyl Ether: While pure fluorocarbons are excessively lipophilic and suffer from poor aqueous solubility, the methoxymethyl (-CH₂OCH₃) group acts as an amphiphilic counterbalance. The oxygen atom serves as a single hydrogen-bond acceptor, which is precisely enough to maintain solubility in biological fluids without triggering the efflux pumps often associated with highly polar molecules.

Synthetic Methodologies and Experimental Workflows

The most efficient route to synthesize 1,3-difluoro-5-(methoxymethyl)benzene is via a classic Williamson Ether Synthesis, starting from commercially available 3,5-difluorobenzyl alcohol.

Step-by-Step Synthesis Protocol

Objective: High-yield conversion of 3,5-difluorobenzyl alcohol to 1,3-difluoro-5-(methoxymethyl)benzene.

Reagents & Materials:

-

3,5-Difluorobenzyl alcohol (Starting Material, 1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Methyl Iodide (MeI, Alkylating agent, 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF, Solvent)

-

Saturated aqueous NH₄Cl (Quenching agent)

Workflow:

-

System Preparation: Flame-dry a multineck round-bottom flask under a continuous flow of Argon. Causality: Anhydrous conditions are absolute prerequisites; any ambient moisture will rapidly quench the NaH, forming NaOH and drastically reducing the reaction yield.

-

Deprotonation: Dissolve 3,5-difluorobenzyl alcohol in anhydrous THF (0.2 M concentration). Cool the reaction mixture to 0°C using an ice bath. Add NaH portion-wise over 15 minutes. Causality: Cooling to 0°C controls the highly exothermic deprotonation process and safely manages the rapid evolution of hydrogen gas (H₂). THF is chosen as it optimally solvates the resulting sodium alkoxide, maximizing its nucleophilicity.

-

Alkylation: Stir the alkoxide intermediate for 30 minutes at 0°C. Add Methyl Iodide (MeI) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. Causality: MeI is a highly reactive, unhindered electrophile. The Sₙ2 substitution proceeds smoothly at room temperature, driven by the strong nucleophilicity of the alkoxide.

-

Quenching & Extraction: Cool the flask back to 0°C. Carefully add saturated aqueous NH₄Cl dropwise to destroy unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure product.

Caption: Synthetic workflow for 1,3-Difluoro-5-(methoxymethyl)benzene via Williamson ether synthesis.

Analytical Validation Checkpoints (Self-Validating System)

To ensure the trustworthiness of the synthesized batch, the following Quality Control (QC) parameters must be met before downstream application:

-

¹H NMR (CDCl₃, 400 MHz): Look for a distinct singlet at ~3.4 ppm integrating to 3H (methoxy group, -OCH₃) and a singlet at ~4.4 ppm integrating to 2H (benzylic -CH₂-). The aromatic region (6.7–7.0 ppm) will display complex splitting due to J-coupling with the fluorine atoms.

-

¹⁹F NMR (CDCl₃, 376 MHz): A characteristic signal around -110 ppm confirms the presence of the meta-difluoro aromatic system.

-

GC-MS: A molecular ion peak[M]⁺ at m/z 158 confirms the molecular weight.

Applications in Advanced Chemical Development

The primary commercial and research applications of 1,3-difluoro-5-(methoxymethyl)benzene lie in its use as a modular building block [1][3].

-

Central Nervous System (CNS) Therapeutics: Because the compound possesses a TPSA of 9.23 Ų and a LogP of ~2.11, derivatives built upon this core inherently favor penetration across the blood-brain barrier. The methoxymethyl group can act as a bioisostere for more metabolically labile functional groups.

-

Agrochemicals: The robust C-F bonds ensure that pesticides or fungicides incorporating this motif resist rapid degradation in soil and plant microbiomes, extending the half-life of the active ingredient.

-

Lithiation and Cross-Coupling: The proton situated between the two fluorine atoms (the C2 position) is highly acidic due to the synergistic inductive effects of the adjacent halogens. This allows for highly regioselective directed ortho-metalation (DoM) using strong bases like n-Butyllithium (n-BuLi), enabling subsequent functionalization via Suzuki-Miyaura or Negishi cross-coupling reactions.

References

-

NextSDS. (n.d.). Benzene, 1,3-difluoro-5-(methoxymethyl)- (9CI) Chemical Substance Information. Retrieved from [Link]

A Technical Guide to the Metabolic Stability of 1,3-Difluoro-5-(methoxymethyl)benzene in Drug Design

This guide provides an in-depth analysis of the metabolic stability of the 1,3-difluoro-5-(methoxymethyl)benzene scaffold, a common structural motif in modern medicinal chemistry. We will explore the underlying chemical principles that govern its metabolic fate, detail rigorous experimental protocols for its evaluation, and discuss strategic considerations for drug design professionals.

Introduction: The Strategic Value of Fluorination and Masked Phenols

In drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is frequently dictated by its absorption, distribution, metabolism, and excretion (ADME) properties. Among these, metabolic stability is a critical parameter that influences a drug's half-life, bioavailability, and potential for toxicity.[1][2] The 1,3-difluoro-5-(methoxymethyl)benzene scaffold incorporates two key tactical elements used by medicinal chemists: fluorine atoms to block metabolism and a methoxymethyl (MOM) ether as a protected or bioisosteric form of a phenol.

The inclusion of fluorine in drug candidates can profoundly enhance pharmacokinetic properties.[3] By replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a much stronger carbon-fluorine (C-F) bond, chemists can block sites susceptible to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[4][5] The 1,3-difluoro substitution pattern, in particular, deactivates the aromatic ring towards oxidative attack through the powerful electron-withdrawing effects of the fluorine atoms.[6]

The methoxymethyl ether serves a dual purpose. It can act as a protecting group for a phenol during synthesis or, more strategically, as a bioisostere to modulate physicochemical properties like lipophilicity and hydrogen bonding potential. However, this group introduces a potential metabolic liability.[7] Understanding the stability of this ether linkage in the context of a deactivated aromatic ring is therefore paramount for any drug discovery program utilizing this scaffold.

This guide will dissect the metabolic liabilities of this specific structure, provide a validated experimental workflow to quantify its stability, and offer insights into interpreting the resulting data to drive rational drug design.

Molecular Profile and Predicted Metabolic Pathways

The metabolic fate of 1,3-difluoro-5-(methoxymethyl)benzene is primarily dictated by the interplay between the electronically deactivated aromatic ring and the susceptible methoxymethyl side chain. The major metabolic enzymes responsible for such transformations are the cytochrome P450s (CYPs), which are abundant in the liver.[8][9]

Key Metabolic "Hotspots":

-

O-Dealkylation (O-Demethylation): This is the most probable primary metabolic pathway.[7] CYP enzymes catalyze the hydroxylation of the methyl group's C-H bond.[10][11] This reaction proceeds via a hydrogen atom transfer (HAT) mechanism to the highly reactive heme-iron-oxo species (Compound I) within the CYP active site.[12][13] The resulting hemiacetal intermediate is unstable and spontaneously decomposes to yield the corresponding phenol (1,3-difluoro-5-hydroxybenzene) and formaldehyde.[14]

-

Benzylic Oxidation: The methylene (-CH2-) carbon, being benzylic, is another potential site for oxidative attack.[15] Although the adjacent aromatic ring is deactivated, benzylic C-H bonds have a relatively low bond dissociation energy, making them targets for enzymes.[16] This pathway would lead to a hemiacetal that could further oxidize to form a benzoic acid derivative.

-

Aromatic Hydroxylation (Unlikely): Direct oxidation of the aromatic ring is significantly hindered. The strong C-F bonds are highly resistant to cleavage, and the electron-withdrawing nature of the two fluorine atoms deactivates the ring, making it a poor substrate for electrophilic attack by CYP enzymes.[3][6]

Based on established biochemical principles, O-demethylation is the most anticipated metabolic route.[14]

Caption: Predicted primary metabolic pathways for the title compound.

Experimental Assessment: In Vitro Liver Microsomal Stability Assay

To empirically determine metabolic stability, the most common and robust high-throughput method is the in vitro liver microsomal stability assay.[2][17] This assay uses subcellular fractions (microsomes) from liver cells, which are rich in Phase I metabolic enzymes like CYPs.[18] The rate of disappearance of the parent compound is monitored over time to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[1][19]

Causality Behind Experimental Design

-

Test System: Human Liver Microsomes (HLM) are used to provide clinically relevant data. Using microsomes from other species (e.g., rat, mouse, dog) is crucial for understanding interspecies differences.[8]

-

Cofactor: NADPH (nicotinamide adenine dinucleotide phosphate) is an essential cofactor that provides the reducing equivalents required for the CYP catalytic cycle.[8][10] A control incubation without NADPH is critical to distinguish enzyme-mediated metabolism from simple chemical degradation.

-

Quenching: The reaction is stopped at specific time points by adding a cold organic solvent (e.g., acetonitrile). This serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity, and it extracts the test compound for analysis.

-

Analysis: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the remaining parent compound due to its high sensitivity and specificity.[2]

Detailed Step-by-Step Protocol

Caption: Standard workflow for an in vitro microsomal stability assay.

Protocol Details:

-

Preparation:

-

Prepare a 1 mM stock solution of 1,3-difluoro-5-(methoxymethyl)benzene in DMSO.

-

Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare a 20 mM NADPH solution in buffer. Keep on ice.

-

Prepare the quenching solution: ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but stable compound like Verapamil or Propranolol for analytical normalization).

-

-

Incubation (in triplicate):

-

In a 96-well plate, combine the HLM solution and the test compound stock solution. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics, and the final microsomal protein concentration should be 0.5 mg/mL.[18]

-

Include a positive control (a compound with known high clearance, e.g., Testosterone) and a negative control (incubation without NADPH).

-

Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding the NADPH solution. This is your T=0 time point.

-

At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution.[18]

-

For the T=0 sample, add the quenching solution before adding NADPH.

-

-

Sample Processing and Analysis:

-

Seal the quenched plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

-

Data Analysis and Interpretation

The primary goal of the analysis is to determine the rate at which the compound is metabolized. This is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[19]

-

Calculate Percent Remaining: The peak area ratio at T=0 is set to 100%. The percent remaining at each subsequent time point (Tx) is calculated as: % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T=0) * 100

-

Determine Half-Life (t½):

-

Plot the natural logarithm (ln) of the percent remaining against time.

-

The slope of this line is the first-order elimination rate constant (k).

-

The half-life is calculated using the formula: t½ = 0.693 / k [20]

-

-

Calculate Intrinsic Clearance (CLint):

Sample Data Presentation

| Compound | Time (min) | % Remaining (Mean) | t½ (min) | CLint (µL/min/mg) | Stability Class |

| Test Compound | 0 | 100 | 55 | 25.3 | Moderate |

| 5 | 94 | ||||

| 15 | 82 | ||||

| 30 | 67 | ||||

| 60 | 45 | ||||

| Testosterone | 0 | 100 | 8 | 173.3 | Low (High Clearance) |

| (Positive Control) | 5 | 69 | |||

| 15 | 29 | ||||

| 30 | 8 | ||||

| 60 | <1 | ||||

| -NADPH Control | 60 | 98 | >300 | <5 | High (Stable) |

Note: Stability classification can vary, but a common scheme is: t½ < 30 min (Low Stability), 30-60 min (Moderate Stability), >60 min (High Stability).

Conclusion and Medicinal Chemistry Strategies

The metabolic stability of the 1,3-difluoro-5-(methoxymethyl)benzene scaffold is a critical consideration. The primary metabolic liability is almost certainly CYP-mediated O-demethylation of the methoxymethyl ether.[7][10] The difluoro substitution pattern effectively protects the aromatic ring, acting as a metabolic shield and directing metabolism to the side chain.[3][6]

The in vitro microsomal stability assay provides robust, quantitative data to assess this liability. If the measured half-life is too short (indicating rapid clearance), medicinal chemists can employ several strategies:

-

Steric Hindrance: Replacing the methyl group with a slightly bulkier group (e.g., ethyl) can sterically hinder the approach of the CYP enzyme, slowing the rate of O-dealkylation.

-

Electronic Modification: Replacing the methyl group with an electron-withdrawing group, such as a difluoromethyl (-CHF2), can destabilize the transition state of the hydrogen atom abstraction, thereby increasing metabolic stability.[21]

-

Isosteric Replacement: The entire methoxymethyl group could be replaced with a more stable bioisostere that maintains the desired physicochemical properties and biological activity but lacks the metabolic soft spot.

By combining predictive chemical reasoning with rigorous experimental evaluation, drug development professionals can rationally design molecules based on the 1,3-difluoro-5-(methoxymethyl)benzene core that possess an optimal balance of potency and pharmacokinetic properties, accelerating the path toward clinical success.

References

-

Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Cytochrome P450 aromatic O-demethylase - Wikipedia. (n.d.). Wikipedia. [Link]

-

A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches - MDPI. (2015, November 18). MDPI. [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. [Link]

-

The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. [Link]

-

How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin? | The Journal of Physical Chemistry B - ACS Publications. (2010, April 20). ACS Publications. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI. (2024, February 27). MDPI. [Link]

-

The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20). ACS Publications. [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

-

Microsomal Stability Assay - MTTlab. (n.d.). MTTlab. [Link]

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]

-

Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Direct determination of unbound intrinsic drug clearance in the microsomal stability assay - PubMed. (2005, September 15). PubMed. [Link]

-

Microsomal Stability Assay - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

-

Phase I Reactions: Oxidation of Aliphatic and Aromatic Carbon-Containing Systems - JoVE. (2025, February 12). JoVE. [Link]

-

Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

The role of the methoxy group in approved drugs | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes - DOI. (n.d.). DOI. [Link]

-

Synthesis of Benzylic Alcohols by C–H Oxidation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of Benzylic Alcohols by C–H Oxidation | Journal of the American Chemical Society. (2019, November 5). ACS Publications. [Link]

-

The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed. (n.d.). PubMed. [Link]

-

Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Pressbooks. [Link]

-

Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024, December 22). MDPI. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Salvinorin B methoxymethyl ether - PMC. (2012, October 27). National Center for Biotechnology Information. [Link]

-

Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]

-

(Bio)isosteres of ortho- and meta-substituted benzenes - Beilstein Journals. (2024, April 19). Beilstein Journals. [Link]

-

Methods to Increase the Metabolic Stability of 18 F-Radiotracers - MDPI. (2015, September 3). MDPI. [Link]

-

Methoxymethyl ether - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

- 1. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 2. nuvisan.com [nuvisan.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. mttlab.eu [mttlab.eu]

- 9. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 10. Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Video: Phase I Reactions: Oxidation of Aliphatic and Aromatic Carbon-Containing Systems [jove.com]

- 16. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. researchgate.net [researchgate.net]

Toxicity profile and MSDS of 1,3-Difluoro-5-(methoxymethyl)benzene

An In-Depth Technical Guide to the Toxicity Profile and Material Safety Data Sheet (MSDS) of 1,3-Difluoro-5-(methoxymethyl)benzene

Executive Summary

1,3-Difluoro-5-(methoxymethyl)benzene (CAS: 228122-40-5) is a specialized fluorinated benzyl ether derivative frequently utilized as an intermediate in advanced pharmaceutical synthesis and agrochemical development[1]. While the incorporation of fluorine into aromatic systems is a well-established strategy to modulate lipophilicity and metabolic stability, it introduces unique toxicological variables—specifically the potential for cytochrome P450 (CYP450)-mediated oxidative defluorination[2]. This whitepaper synthesizes the physicochemical properties, mechanistic toxicity profile, and standardized handling protocols (MSDS) for this compound, providing a rigorous framework for drug development professionals and safety officers.

Part 1: Physicochemical Characterization

Understanding the baseline physicochemical properties of 1,3-Difluoro-5-(methoxymethyl)benzene is critical for predicting its pharmacokinetic behavior and environmental hazards[1]. The presence of the methoxymethyl ether group enhances hydrogen-bonding potential, while the meta-difluoro substitutions significantly alter the electron density of the aromatic ring.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 1,3-Difluoro-5-(methoxymethyl)benzene |

| CAS Registry Number | 228122-40-5 |

| Molecular Formula | C₈H₈F₂O |

| Molecular Weight | 158.15 g/mol |

| SMILES String | COCC1=CC(F)=CC(F)=C1 |

| Topological Polar Surface Area (TPSA) | 9.23 Ų |

| Purity Standard (R&D) | ≥ 98% |

| Storage Temperature | Sealed in dry, 2-8°C |

Part 2: Mechanistic Toxicology & Pharmacokinetics

The toxicity profile of 1,3-Difluoro-5-(methoxymethyl)benzene is governed by the independent and synergistic behaviors of its two primary functional moieties: the fluorinated aromatic ring and the benzyl ether linkage.

The Fluorinated Aromatic Ring: Oxidative Defluorination

Fluorine substitution is widely used to block metabolic liabilities; however, fluorinated aromatic compounds are not entirely inert. The introduction of fluorine alters the oxidation potential of the aromatic system[3]. While C-F bonds are generally resistant to direct chemical attack, specific CYP450 isozymes (e.g., CYP3A4) can catalyze oxidative defluorination[2].

This process involves an electrophilic attack by the iron-oxo species (Compound I) of the CYP450 enzyme on the aromatic ring. This forms a transient cationic intermediate, leading to the cleavage of the C-F bond, the release of a fluoride ion (F⁻), and the generation of reactive electrophilic species such as epoxides or quinones[2]. If not neutralized by cellular antioxidants, these electrophiles can covalently bind to hepatic proteins, initiating drug-induced liver injury (DILI).

Figure 1: CYP450-mediated oxidative defluorination and reactive metabolite formation pathways.

The Benzyl Ether Moiety: Irritation and CNS Depression

Extrapolating from the well-documented toxicological profiles of structural analogs like benzyl ether (CAS 103-50-4), the methoxymethyl ether side chain presents acute exposure risks[4][5]. Inhalation of ether vapors can cause respiratory tract irritation and, at high systemic concentrations, may induce central nervous system (CNS) depression, manifesting as somnolence or ataxia[5].

Part 3: Material Safety Data Sheet (MSDS)

Because 1,3-Difluoro-5-(methoxymethyl)benzene is primarily an R&D chemical, empirical in vivo toxicity data is sparse. The following MSDS is constructed using predictive toxicology and read-across methodology from analogous fluorinated benzyl ethers[5][6].

Section 1: Hazards Identification (GHS Classification)

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Section 2: First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Causality: Rapid dilution prevents the lipophilic ether from penetrating the corneal epithelium[6].

-

Skin Contact: Wash thoroughly with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Section 3: Handling, Storage, and PPE

-

Handling: Avoid generation of aerosols or vapors. Handle strictly within a certified Class II biological safety cabinet or chemical fume hood.

-

Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture[1]. Keep away from strong oxidizing agents to prevent exothermic ether cleavage.

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), splash-proof safety goggles, and a half-face respirator with organic vapor cartridges (e.g., Type ABE1P3D) if engineering controls are insufficient[6].

Part 4: Experimental Protocols for Toxicity Validation

To validate the safety profile of 1,3-Difluoro-5-(methoxymethyl)benzene during preclinical development, researchers must quantify its susceptibility to bioactivation. The following protocol outlines a self-validating in vitro assay to detect reactive metabolites.

Protocol: CYP450 Defluorination & Reactive Metabolite Trapping Assay

Objective: To determine if 1,3-Difluoro-5-(methoxymethyl)benzene undergoes CYP450-mediated oxidative defluorination to form toxic electrophiles.

Step 1: Matrix Preparation and Control Setup

-

Action: Prepare a 10 mM stock solution of the compound in LC-MS grade DMSO.

-

Causality: DMSO ensures complete dissolution of the lipophilic compound. The final assay concentration of DMSO must be kept below 0.1% (v/v) to prevent solvent-induced inhibition of CYP450 enzymes.

Step 2: HLM Incubation with NADPH

-

Action: Incubate 10 µM of the compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and 1 mM NADPH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

-

Causality & Logic: HLMs provide the full complement of human hepatic Phase I enzymes. NADPH is the obligate electron donor required for CYP450 catalytic cycling. Self-Validating Control: A parallel incubation lacking NADPH is mandatory. Without NADPH, Phase I metabolism cannot occur, proving that any observed metabolite is strictly enzyme-derived rather than a product of spontaneous chemical degradation.

Step 3: Glutathione (GSH) Trapping

-

Action: Supplement the reaction mixture with 5 mM reduced Glutathione (GSH).

-

Causality: Reactive epoxide or quinone intermediates generated by defluorination are highly transient and difficult to isolate directly. GSH acts as a nucleophilic "trap," conjugating with these electrophiles to form stable, detectable adducts[2].

Step 4: Reaction Quenching and LC-HRMS Analysis

-

Action: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

-

Causality: Acetonitrile denatures the HLM proteins, instantly halting enzymatic activity. LC-HRMS allows for the precise mass-shift identification of GSH-adducts and the quantification of free fluoride ions released during C-F bond cleavage.

Figure 2: Step-by-step in vitro workflow for assessing CYP450-dependent bioactivation.

References

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

-

ACS Publications. (2021). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1,3-Difluoro-5-(methoxymethyl)benzene in Polar Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Difluoro-5-(methoxymethyl)benzene in polar organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of physical chemistry with practical, field-proven methodologies to offer a robust framework for understanding and experimentally determining the solubility of this compound.

Introduction: The Significance of Solubility in a Molecular Context

1,3-Difluoro-5-(methoxymethyl)benzene is an aromatic compound with a unique substitution pattern that imparts a specific set of physicochemical properties. Its structure, featuring a benzene ring, two fluorine atoms, and a methoxymethyl ether group, suggests a nuanced solubility profile. Understanding the solubility of this molecule is paramount in various applications, particularly in pharmaceutical development, where bioavailability, formulation, and reaction chemistry are critically dependent on how a compound interacts with different solvent environments. The principle that "structure dictates function" is central to predicting and interpreting the solubility of a molecule.

Molecular Structure and Key Physicochemical Properties:

-

Molecular Formula: C₈H₈F₂O[1]

-

Molecular Weight: 158.15 g/mol [1]

-

Calculated LogP: 2.1112[1]

-

Hydrogen Bond Acceptors: 1 (the ether oxygen)[1]

-

Hydrogen Bond Donors: 0[1]

The calculated LogP value of 2.1112 suggests a moderate degree of lipophilicity. The presence of the electronegative fluorine atoms and the ether oxygen introduces polarity to the molecule, which will be a key determinant of its solubility in polar organic solvents.

Theoretical Framework for Solubility

The adage "like dissolves like" serves as a fundamental starting point for predicting solubility.[2] This principle is rooted in the nature and strength of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Intermolecular Forces at Play:

-

Dipole-Dipole Interactions: The fluorine atoms and the ether linkage in 1,3-Difluoro-5-(methoxymethyl)benzene create a permanent molecular dipole. Polar organic solvents also possess permanent dipoles, leading to favorable dipole-dipole interactions.

-

Hydrogen Bonding: While the target molecule cannot donate hydrogen bonds, its ether oxygen can act as a hydrogen bond acceptor.[3] Polar protic solvents (e.g., alcohols) can therefore engage in hydrogen bonding with the solute, enhancing solubility.

-

Van der Waals Forces: These non-specific attractive forces are present between all molecules and will contribute to the overall solvation process.

The fluorination of benzene derivatives can have complex effects on their solubility. In some instances, fluorinated compounds are better solvated than their non-fluorinated counterparts.[4] However, the introduction of fluorine can also decrease solubility in certain solvents.[5]

Predicted Solubility Profile

While comprehensive experimental data for the solubility of 1,3-Difluoro-5-(methoxymethyl)benzene is not widely available in the public domain, we can predict its likely solubility in a range of common polar organic solvents based on its structure and established principles of physical chemistry.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent with a large dipole moment, capable of strong dipole-dipole interactions with the solute. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent that will effectively solvate the polar regions of the target molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderate to High | As an ether, THF shares structural similarities with the methoxymethyl group of the solute. It is a good solvent for many aromatic ethers.[6] |

| Acetone | Polar Aprotic | Moderate | Acetone's polarity and ability to engage in dipole-dipole interactions should allow for moderate solubility. |

| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is a polar aprotic solvent that should exhibit moderate solvating power for the target compound through dipole-dipole interactions. |

| Methanol | Polar Protic | Moderate | Methanol can act as a hydrogen bond donor to the ether oxygen of the solute, which should enhance solubility. However, the non-polar benzene ring may limit overall solubility compared to more aprotic polar solvents. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, ethanol can engage in hydrogen bonding. Its slightly larger alkyl chain may offer slightly better solvation of the non-polar part of the molecule compared to methanol. |

| Isopropanol | Polar Protic | Moderate to Low | The increased steric hindrance and larger non-polar character of isopropanol may reduce its effectiveness in solvating the polar regions of the solute, leading to lower solubility compared to methanol and ethanol. |

| Water | Polar Protic | Very Low | The significant non-polar character of the difluorinated benzene ring will likely lead to very low solubility in water, despite the presence of the polar ether group. The disruption of the strong hydrogen-bonding network of water is energetically unfavorable. |

Experimental Protocol for Solubility Determination

To obtain precise and reproducible solubility data for 1,3-Difluoro-5-(methoxymethyl)benzene, a standardized experimental protocol based on the equilibrium solubility method is recommended. This method involves creating a saturated solution and quantifying the dissolved solute.

Materials and Equipment:

-

1,3-Difluoro-5-(methoxymethyl)benzene (high purity)

-

Selected polar organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 1,3-Difluoro-5-(methoxymethyl)benzene to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For finely dispersed solids, centrifuge the vials at a moderate speed to pellet the undissolved solute.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid crystallization.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of 1,3-Difluoro-5-(methoxymethyl)benzene of known concentrations.

-

Determine the concentration of the solute in the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L using the following formula: Solubility = (Concentration from HPLC × Dilution Factor) / Volume of aliquot

-

Self-Validating System:

To ensure the trustworthiness of the results, the following controls should be implemented:

-

Time to Equilibrium: Conduct a time-course study to confirm that the measured solubility does not change after the chosen equilibration period.

-

Solid-State Analysis: Analyze the solid phase before and after the experiment (e.g., by DSC or XRD) to ensure that no phase transition or solvate formation has occurred.

-

Replicate Measurements: Perform all experiments in triplicate to assess the precision of the method.

Visualization of Key Concepts

Molecular Structure and Polarity:

Caption: Molecular structure of 1,3-Difluoro-5-(methoxymethyl)benzene.

Experimental Workflow for Solubility Determination:

Caption: Workflow for the experimental determination of solubility.

Conclusion

The solubility of 1,3-Difluoro-5-(methoxymethyl)benzene in polar organic solvents is governed by a balance of its polar and non-polar characteristics. While its moderate lipophilicity, as indicated by its calculated LogP, suggests limited aqueous solubility, the presence of polar fluorine atoms and a hydrogen bond-accepting ether group predicts good solubility in many polar organic solvents, particularly aprotic ones like DMSO and DMF. For precise quantitative data, the experimental protocol outlined in this guide provides a robust and reliable methodology. This understanding is crucial for the effective application of this compound in research and development, particularly in the pharmaceutical industry.

References

-

NextSDS. 1,3-Difluoro-5-(methoxymethoxy)benzene — Chemical Substance Information. [Link]

-

Royal Society of Chemistry. Solvation of benzene derivatives in SC-CO2: a molecular dynamics study of fluorination effects. New Journal of Chemistry. [Link]

-

PubChem. 1,3-difluoro-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene. [Link]

-

Synthonix. 1,3-Difluoro-5-methoxybenzene. [Link]

-

Matrix Fine Chemicals. 1,3-DIFLUORO-5-METHOXYBENZENE. [Link]

-

Ruoff, R. S., et al. "Solubility of C60 in a variety of solvents." The Journal of Physical Chemistry 97.13 (1993): 3379-3383. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

-

Chemistry Stack Exchange. Melting and boiling points of benzene and fluorobenzene. [Link]

-

Hildebrand, J. H., and D. R. F. Cochran. "Liquid-Liquid Solubility of Perfluoromethylcyclohexane with Benzene, Carbon Tetrachloride, Chlorobenzene, Chloroform and Toluene." Journal of the American Chemical Society 71.1 (1949): 22-25. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

-

EBSCO Information Services. Ethers | Chemistry | Research Starters. [Link]

-

PubChem. 1,3-Difluoro-5-iodobenzene. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Solvation of benzene derivatives in SC-CO2: a molecular dynamics study of fluorination effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 6. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]

Application Note & Synthesis Protocol: A Reliable Two-Step Synthesis of 1,3-Difluoro-5-(methoxymethyl)benzene

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 1,3-Difluoro-5-(methoxymethyl)benzene, a valuable fluorinated building block for pharmaceutical and materials science research. The presented two-step synthetic route begins with the readily available 3,5-difluorobenzaldehyde and proceeds through a high-yielding reduction to form the intermediate, 3,5-difluorobenzyl alcohol. Subsequent O-methylation via a Williamson ether synthesis affords the target compound in good purity. This protocol is designed for researchers in organic synthesis and medicinal chemistry, offering a robust and reproducible methodology with in-depth explanations of the experimental choices and underlying reaction mechanisms.

Introduction and Synthetic Strategy

Fluorinated aromatic compounds are of significant interest in drug development and materials science due to the unique physicochemical properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1] 1,3-Difluoro-5-(methoxymethyl)benzene is a versatile synthetic intermediate, incorporating both the 1,3-difluoroaryl motif and a methoxymethyl group, which can serve as a handle for further functionalization or as a key structural element in target molecules.

The synthetic strategy outlined herein was chosen for its efficiency, reliability, and reliance on commercially available starting materials. The two-step approach is summarized below:

-

Reduction of 3,5-Difluorobenzaldehyde: The carbonyl group of 3,5-difluorobenzaldehyde is selectively reduced to a primary alcohol using a mild and effective reducing agent, sodium borohydride. This reaction is typically high-yielding and clean.

-

Williamson Ether Synthesis: The resulting 3,5-difluorobenzyl alcohol is then converted to the corresponding methyl ether. This classic SN2 reaction involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from a methylating agent.[2][3][4]

This pathway avoids harsh reagents and complex purification procedures, making it suitable for standard laboratory settings.

Visual Overview of the Synthetic Workflow

The following diagram illustrates the two-step synthesis from 3,5-difluorobenzaldehyde to the final product.

Caption: Overall workflow for the synthesis of 1,3-Difluoro-5-(methoxymethyl)benzene.

Mechanistic Rationale

Reduction of an Aldehyde with Sodium Borohydride

The reduction of the aldehyde to an alcohol proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride (NaBH₄) to the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate to yield the primary alcohol.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers.[2][5] The reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3]

-

Deprotonation: A strong base, in this case, sodium hydride (NaH), is used to deprotonate the 3,5-difluorobenzyl alcohol, forming a highly nucleophilic sodium alkoxide.

-

Nucleophilic Attack: The alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the methylating agent (methyl iodide). This occurs in a concerted step where the nucleophile attacks from the backside of the C-I bond, leading to the displacement of the iodide leaving group.[3][4]

The use of a primary alkyl halide like methyl iodide is crucial, as secondary and tertiary halides are more prone to undergo elimination as a competing side reaction.[3]

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Difluorobenzyl alcohol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Quantity |

| 3,5-Difluorobenzaldehyde | ≥98% | e.g., Sigma-Aldrich | 10.0 g (70.4 mmol) |

| Sodium borohydride (NaBH₄) | ≥98% | e.g., Acros Organics | 3.19 g (84.4 mmol) |

| Methanol (MeOH) | Anhydrous | e.g., Fisher Scientific | 200 mL |

| Deionized Water (H₂O) | - | - | 200 mL |

| Hydrochloric Acid (HCl) | 1 M aqueous | - | ~50 mL |

| Ethyl Acetate (EtOAc) | ACS Grade | - | 300 mL |

| Brine (Saturated NaCl solution) | - | - | 100 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~10 g |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorobenzaldehyde (10.0 g, 70.4 mmol) and methanol (200 mL). Stir the mixture at room temperature until the aldehyde is fully dissolved.

-

Addition of Reducing Agent: Cool the flask in an ice-water bath to 0 °C. While stirring vigorously, add sodium borohydride (3.19 g, 84.4 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water (200 mL) at 0 °C.

-

Acidification and Extraction: Acidify the mixture to pH ~2 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically of high purity and can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Step 2: Synthesis of 1,3-Difluoro-5-(methoxymethyl)benzene

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Quantity |

| 3,5-Difluorobenzyl alcohol | (From Step 1) | - | ~10.1 g (70.1 mmol) |

| Sodium Hydride (NaH) | 60% dispersion in oil | e.g., Sigma-Aldrich | 3.36 g (84.1 mmol) |

| Tetrahydrofuran (THF) | Anhydrous | e.g., Acros Organics | 250 mL |

| Methyl Iodide (CH₃I) | ≥99% | e.g., Alfa Aesar | 5.2 mL (84.1 mmol) |

| Saturated Ammonium Chloride (NH₄Cl) | Aqueous | - | 100 mL |

| Diethyl Ether | ACS Grade | - | 200 mL |

| Brine (Saturated NaCl solution) | - | - | 100 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~10 g |

Procedure:

-

Reaction Setup: To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (3.36 g, 84.1 mmol). Wash the NaH with hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF (150 mL).

-

Alcohol Addition: Dissolve 3,5-difluorobenzyl alcohol (~10.1 g, 70.1 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel. Add the alcohol solution dropwise to the stirred NaH suspension at 0 °C. Caution: Hydrogen gas evolution.

-

Alkoxide Formation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (5.2 mL, 84.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (100 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1,3-Difluoro-5-(methoxymethyl)benzene as a pure compound.

Characterization and Expected Results

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

| Compound | Expected Yield | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 3,5-Difluorobenzyl alcohol | >90% | Colorless oil | ~6.9 (m, 3H, Ar-H), 4.7 (s, 2H, CH₂), ~1.7 (br s, 1H, OH) | ~163 (dd, J=248, 12 Hz, C-F), ~144 (t, J=10 Hz), ~112 (m), ~103 (t, J=25 Hz), ~64 (t, J=3 Hz, CH₂) |

| 1,3-Difluoro-5-(methoxymethyl)benzene | 75-85% | Colorless oil | ~6.8 (m, 3H, Ar-H), 4.4 (s, 2H, Ar-CH₂), 3.4 (s, 3H, OCH₃) | ~163 (dd, J=248, 12 Hz, C-F), ~143 (t, J=9 Hz), ~112 (m), ~102 (t, J=26 Hz), ~73 (t, J=2 Hz, Ar-CH₂), ~58 (OCH₃) |

Safety and Handling

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.

-

Sodium Hydride: Flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

-

Anhydrous Solvents (THF, Ether): Extremely flammable. Avoid all sources of ignition.

-

Methyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Step 1: Incomplete Reduction | Insufficient NaBH₄ or deactivated reagent. | Add more NaBH₄. Ensure the reagent is fresh and has been stored properly. |

| Step 2: Low Yield of Ether | Incomplete deprotonation; moisture in the reaction. | Ensure all glassware is oven-dried and solvents are anhydrous. Use a fresh bottle of NaH. |

| Step 2: Formation of Dimer (Ar-CH₂-O-CH₂-Ar) | Reaction of unreacted alkoxide with benzyl halide. | This is unlikely with a methylating agent but ensure slow addition of the alcohol to the NaH suspension. |

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.

- Quick Company. (n.d.).

-

PubChem. (n.d.). 3,5-Difluorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzyl alcohol. Retrieved from [Link]

- Various Authors. (n.d.). Williamson Ether Synthesis. Cambridge University Press.

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

University of California, Irvine. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

Directed ortho-lithiation of 1,3-Difluoro-5-(methoxymethyl)benzene

[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11, width=

Mechanistic pathway of C2-lithiation vs. undesired benzyne elimination.

Step-by-step experimental workflow for the directed ortho-lithiation protocol.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Every critical step includes a physical or visual checkpoint to ensure the integrity of the reaction before proceeding.

Step 1: System Preparation

-

Action: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and an internal thermocouple. Purge with high-purity Argon for 15 minutes.

-

Causality: Organolithium reagents react violently with ambient moisture, destroying the titer and ruining the stoichiometry.

-

Validation: The internal flask humidity must be effectively zero; a positive Argon pressure must be maintained via a bubbler.

Step 2: Substrate Dissolution

-

Action: Dissolve 1,3-difluoro-5-(methoxymethyl)benzene (1.0 equiv, e.g., 10 mmol) in anhydrous THF to achieve a 0.1 M solution[1].

-

Action: Submerge the flask in a dry ice/acetone bath.

-

Validation: The internal thermocouple must read ≤ -75 °C before proceeding.

Step 3: Base Addition (Lithiation)

-

Action: Slowly add n-butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise down the inner wall of the flask over 15–20 minutes.

-

Causality: Adding the base down the cold flask wall pre-cools the reagent, preventing localized hot spots that trigger benzyne formation[2].

-

Validation (Visual & Thermal): The internal temperature must not spike above -70 °C during addition. The solution will transition from colorless to a pale yellow/orange tint, confirming the formation of the aryllithium species. Warning: A shift to dark brown or black indicates localized overheating and benzyne polymerization, invalidating the run.

Step 4: Electrophilic Trapping

-

Action: Stir the mixture at -78 °C for 1 hour.

-

Action: Add the desired electrophile (e.g., Methyl iodide, DMF, or dry CO₂ gas, 1.20 equiv) neat or dissolved in minimal dry THF, dropwise at -78 °C.

-

Action: Allow the reaction mixture to slowly warm to room temperature over 2 hours.

-

Validation: TLC monitoring (Hexanes/EtOAc) should show the complete disappearance of the starting material spot and the emergence of a new, lower Rf product spot.

Step 5: Workup and Isolation

-

Action: Quench the reaction carefully with saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

-

Action: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Validation: The crude NMR should display a highly symmetric product (if quenched with a symmetric electrophile) with the disappearance of the highly acidic C2 proton signal (typically around ~6.8-7.0 ppm in the starting material).

References

-

Fluorine Notes. (2014). The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings.3

-

Arkivoc. (2015). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates.4

-

The Journal of Organic Chemistry. (2001). Synthesis of Benzonorbornadienes: Regioselective Benzyne Formation. ACS Publications.2

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene.1

Sources

Application Notes and Protocols: 1,3-Difluoro-5-(methoxymethyl)benzene in Agrochemical Development

Executive Summary

The development of next-generation agrochemicals requires molecular scaffolds that balance lipophilicity, target affinity, and metabolic stability. 1,3-Difluoro-5-(methoxymethyl)benzene (CAS: 228122-40-5) has emerged as a highly versatile building block in the synthesis of advanced fungicides and herbicides[1]. This application note provides a comprehensive guide on the mechanistic rationale for utilizing the 3,5-difluorobenzyl motif, alongside self-validating synthetic protocols for incorporating this scaffold into active agrochemical ingredients.

Mechanistic Rationale for the 3,5-Difluorobenzyl Motif

Metabolic Stability and Half-Life Extension

A primary challenge in agrochemical efficacy is the rapid degradation of active ingredients by plant and fungal Cytochrome P450 enzymes. These enzymes typically target electron-rich aromatic positions for hydroxylation. The strategic introduction of fluorine atoms at the 3 and 5 positions of a phenyl ring is a proven method to prevent [2]. The highly electronegative fluorine atoms withdraw electron density from the ring while providing steric shielding, effectively blocking Phase I metabolism and extending the compound's half-life in the field[2].

Physicochemical Tuning and Target Affinity

The methoxymethyl ether group (Ar–CH₂–O–CH₃) serves a dual purpose. In some molecular designs, it is retained as a lipophilic hydrogen-bond acceptor to improve membrane permeability. In others, it is cleaved to yield a highly reactive 3,5-difluorobenzyl halide[3]. When integrated into the final active ingredient, the 3,5-difluorophenyl moiety significantly enhances binding affinity within the lipophilic pockets of target enzymes—such as succinate dehydrogenase (SDH)—through multipolar interactions and halogen bonding[4].

Figure 1: Comparative metabolic pathways illustrating the shielding effect of the 3,5-difluoro motif.

Agrochemical Applications

Succinate Dehydrogenase Inhibitors (SDHIs)

SDHIs represent a critical class of broad-spectrum fungicides. Incorporating the 3,5-difluorobenzyl motif into pyrazole-4-carboxamides or sulfonyl hydrazides has been shown to yield highly efficient antifungal activities against destructive plant pathogens like Rhizoctonia solani and Botrytis cinerea[4].

Triazole and Sulfonamide Fungicides

The 3,5-difluorophenyl group is frequently utilized in the design of , which exhibit excellent control efficiencies against resistant strains of Botrytis cinerea[5]. Furthermore, converting 1,3-difluoro-5-(methoxymethyl)benzene into 3,5-difluorobenzyl bromide allows for the rapid N-alkylation of 1,2,4-triazoles, generating potent sterol biosynthesis inhibitors[6].

Experimental Workflows & Protocols

Figure 2: Step-by-step synthetic workflow from the methoxymethyl ether to a triazole fungicide.

Protocol 3.1: Ether Cleavage to 3,5-Difluorobenzyl Bromide

Objective : Convert the stable methoxymethyl ether into a highly reactive benzylic electrophile for downstream coupling[3].

-

Materials : 1,3-Difluoro-5-(methoxymethyl)benzene (1.0 eq)[1], Boron tribromide (BBr₃, 1.0 M in DCM, 1.2 eq), anhydrous Dichloromethane (DCM).

Step-by-Step Methodology :

-

Preparation : Purge a flame-dried round-bottom flask with inert gas (N₂ or Ar). Dissolve 1,3-difluoro-5-(methoxymethyl)benzene in anhydrous DCM (0.2 M concentration).

-

Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition : Add BBr₃ dropwise over 15 minutes via syringe.

-

Causality: BBr₃ is a potent Lewis acid; dropwise addition at 0 °C prevents localized heating and suppresses polymerization of the benzylic species. The boron coordinates to the ether oxygen, weakening the C–O bond and facilitating nucleophilic attack by the bromide ion[3].

-

-

Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

-

Quenching : Carefully quench the reaction by the slow addition of ice-cold water at 0 °C to hydrolyze excess BBr₃.

-

Extraction : Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation System :

-

In-Process : Monitor via TLC (Hexane/EtOAc 9:1). The starting ether (R_f ~0.6) will disappear, and a new, less polar, UV-active spot corresponding to the bromide (R_f ~0.8) will emerge[6].

-

Post-Process : ¹H-NMR (CDCl₃) will confirm success via the disappearance of the methoxy singlet (~3.3 ppm) and a downfield shift of the benzylic CH₂ protons due to the highly electronegative bromine atom.

Protocol 3.2: Synthesis of a Model Fluorinated Triazole Fungicide

Objective : Couple the reactive 3,5-difluorobenzyl bromide with a 1,2,4-triazole pharmacophore[5].

-

Materials : 3,5-Difluorobenzyl bromide (1.0 eq)[6], 1H-1,2,4-triazole (1.2 eq), Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology :

-

Preparation : Suspend 1H-1,2,4-triazole and K₂CO₃ in anhydrous DMF (0.3 M) at room temperature. Stir for 30 minutes.

-

Addition : Add 3,5-difluorobenzyl bromide dropwise to the suspension.

-

Causality: K₂CO₃ provides optimal mild basic conditions to deprotonate the 1,2,4-triazole, creating a strong nucleophile. DMF, a polar aprotic solvent, minimizes the solvation of the nucleophile, maximizing the rate of the S_N2 displacement[5].

-

-

Heating : Elevate the temperature to 80 °C and stir for 6 hours.

-

Workup : Cool to room temperature and pour the mixture into ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with LiCl (5% aq) to remove residual DMF.

Self-Validation System :

-

In-Process : The formation of a white precipitate (KBr) during the reaction indicates the successful displacement of the bromide leaving group.

-

Post-Process : The shift of the benzylic protons in ¹H-NMR from ~4.4 ppm (bromide) to ~5.3 ppm (triazole N-CH₂) serves as an internal diagnostic check confirming N-alkylation[5].

Quantitative Data Presentation

Table 1: Physicochemical Properties of 1,3-Difluoro-5-(methoxymethyl)benzene [1]

| Property | Value |

| CAS Number | 228122-40-5 |

| Molecular Formula | C₈H₈F₂O |

| Molecular Weight | 158.15 g/mol |

| SMILES | COCC1=CC(F)=CC(F)=C1 |

| Purity (Commercial) | ≥98% |

| Storage Conditions | Sealed in dry, 2-8 °C |

Table 2: Comparative Fungicidal Efficacy (Model Data for 3,5-Difluorophenyl Derivatives) [4][5]

| Compound Scaffold | Target Pathogen | EC₅₀ (μg/mL) | Relative Efficacy vs. Control |

| Unsubstituted Phenyl Sulfonamide | Botrytis cinerea | 15.95 | Baseline (Procymidone Control) |

| 3,5-Difluorophenyl Sulfonamide | Botrytis cinerea | 0.01 - 0.61 | >25x Enhancement |

| Unsubstituted Pyrazole | Rhizoctonia solani | 2.50 | Baseline |

| 3,5-Difluorophenyl Pyrazole | Rhizoctonia solani | 0.23 | >10x Enhancement |

Sources

- 1. chemscene.com [chemscene.com]

- 2. The effect of aromatic fluorine substitution on the nephrotoxicity and metabolism of N-(3,5-dichlorophenyl)succinimide in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. jk-sci.com [jk-sci.com]

Application Note: Catalytic Etherification Protocols for the Synthesis of 1,3-Difluoro-5-(methoxymethyl)benzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The incorporation of fluorinated motifs into small-molecule therapeutics is a cornerstone of modern drug design, utilized to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. 1,3-Difluoro-5-(methoxymethyl)benzene (CAS: 228122-40-5), also known as 3,5-difluorobenzyl methyl ether, is a highly valuable building block in this domain.

Historically, synthesizing benzylic methyl ethers relied on the classical Williamson etherification, which requires stoichiometric amounts of hazardous bases (e.g., NaH) and toxic methylating agents (e.g., methyl iodide), generating significant salt waste. This application note details modern, atom-economical catalytic dehydrative cross-etherification methods. By directly coupling 3,5-difluorobenzyl alcohol with methanol, these protocols offer scalable, self-validating, and environmentally benign alternatives for pharmaceutical development.

Mechanistic Rationale & Electronic Effects (E-E-A-T)

The Challenge of the 3,5-Difluoro Substitution

The synthesis of 1,3-difluoro-5-(methoxymethyl)benzene via direct dehydrative etherification presents unique mechanistic hurdles. The two fluorine atoms at the meta positions exert a powerful electron-withdrawing inductive effect (-I). In a classical acid-catalyzed SN1 etherification, the reaction relies on the formation of a transient benzylic carbocation. However, the 3,5-difluorobenzylic carbocation is severely destabilized by these electron-withdrawing groups, rendering conventional weak-acid solvolysis highly inefficient [1].

Catalytic Solutions

To overcome this high activation barrier without resorting to stoichiometric reagents, highly active catalytic systems must be employed to activate the C-O bond via alternative pathways:

-

Iron(III) Lewis Acid Catalysis: Iron(III) acts as a hard Lewis acid that strongly coordinates to the benzylic hydroxyl group. Instead of allowing a free carbocation to form, the Fe(III) center highly polarizes the C-O bond, lowering the transition state energy for a pseudo- SN2 displacement by methanol. This method is highly sustainable when paired with green solvents like propylene carbonate [1].

-

Iridium(III) Mesoionic Carbene Catalysis: Transition metal catalysts, such as Ir(III) complexes bearing N-heterocyclic carbenes (NHCs), bypass the free carbocation entirely via an inner-sphere mechanism. The metal coordinates the alcohol, facilitating water elimination and subsequent nucleophilic attack by methanol within the metal's coordination sphere. Tuning the ancillary ligands on the Ir(III) center selectively drives the reaction toward etherification (dehydration) rather than aldehyde formation (dehydrogenation)[2, 3].

Comparative Data: Catalytic Systems

The following table summarizes the quantitative performance of various catalytic systems for the cross-etherification of 3,5-difluorobenzyl alcohol with methanol.

| Catalytic System | Catalyst Loading | Temp (°C) | Time (h) | Yield (%) | Key Mechanistic Advantage |

| FeCl₃·6H₂O / PC | 10 mol% | 100 | 12 | 78% | Earth-abundant metal; avoids free carbocation instability [1]. |

| Pd/C (Solvent-free) | 5 wt% | 135 | 15 | 65% | Heterogeneous system; easy catalyst recovery via filtration [2]. |

| Ir(III) Triazolylidene | 1 mol% | 130 | 18 | 89% | Inner-sphere activation; high selectivity against over-oxidation [3]. |

Reaction Pathways Visualization

Figure 1: Divergent catalytic mechanisms for dehydrative etherification of 3,5-difluorobenzyl alcohol.

Experimental Protocols

Protocol A: Green Iron(III)-Catalyzed Cross-Etherification

This protocol utilizes earth-abundant iron and propylene carbonate (PC) as a green, recyclable solvent, making it ideal for scale-up.

Reagents:

-

3,5-Difluorobenzyl alcohol: 10.0 mmol (1.44 g)

-

Methanol (Anhydrous): 50.0 mmol (1.60 g, 5.0 equiv)

-

FeCl₃·6H₂O: 1.0 mmol (270 mg, 10 mol%)

-

Propylene carbonate (PC): 5.0 mL

Step-by-Step Procedure:

-

Preparation: In a fume hood, charge an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar with FeCl₃·6H₂O and propylene carbonate. Stir for 5 minutes until the catalyst is fully dissolved.

-

Reactant Addition: Add 3,5-difluorobenzyl alcohol and anhydrous methanol to the flask.

-

Reaction: Seal the flask, purge the headspace with Nitrogen ( N2 ), and heat the mixture in an oil bath at 100 °C for 12 hours. Monitor reaction progression via TLC (Hexanes/EtOAc 9:1; UV active).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

-

Extraction: Wash the organic layer with distilled water (3 × 20 mL) to remove the propylene carbonate, unreacted methanol, and iron catalyst. Wash once with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to yield the pure ether.

Protocol B: Iridium(III)-Catalyzed Acceptorless Etherification

This protocol leverages advanced organometallic catalysis to achieve high yields and absolute selectivity, preventing the competitive dehydrogenation (oxidation) of the alcohol.

Reagents:

-

3,5-Difluorobenzyl alcohol: 5.0 mmol (720 mg)

-

Methanol (Anhydrous): 25.0 mmol (800 mg, 5.0 equiv) [IrCp(C^N)L] catalyst (e.g., Ir-triazolylidene): 0.05 mmol (1 mol%)

-

Silver triflate (AgOTf): 0.05 mmol (13 mg)

Step-by-Step Procedure:

-

Glovebox Setup: Inside an argon-filled glovebox, charge a heavy-walled pressure tube with the Ir(III) catalyst and AgOTf (used as a halide scavenger to generate the active cationic Ir-species).

-

Addition: Add the 3,5-difluorobenzyl alcohol and methanol directly into the tube. No additional solvent is required.

-

Reaction: Seal the pressure tube tightly with a Teflon screw cap, remove it from the glovebox, and heat at 130 °C behind a blast shield for 18 hours.

-

Filtration: Cool the vessel completely to room temperature. Carefully open the tube and dilute the mixture with Dichloromethane (10 mL). Filter the mixture through a short pad of Celite to remove precipitated silver chloride and catalyst residues.

-

Isolation: Concentrate the filtrate under reduced pressure. The high volatility of the product allows for purification via Kugelrohr distillation (approx. 80-90 °C at 0.1 mbar) to afford the target compound as a clear, colorless liquid.

Analytical Validation & Troubleshooting

Expected Characterization Data

To self-validate the success of the protocols, compare the isolated product against these spectroscopic benchmarks:

-

Molecular Formula: C8H8F2O (MW: 158.15 g/mol )

-

¹H NMR (400 MHz, CDCl₃): δ 6.85–6.92 (m, 2H, Ar-H), 6.70 (tt, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.42 (s, 2H, Benzylic - CH2 -), 3.40 (s, 3H, - OCH3 ).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -109.5 (t, J = 8.8 Hz, 2F).

-

GC-MS (EI): m/z = 158 [M]⁺, 127[M - OCH3 ]⁺, 113.

Troubleshooting Common Failure Modes

-

Issue: Observation of 3,5-difluorobenzaldehyde in the crude mixture (over-oxidation).

-

Causality: Transition metals (especially Pd/C and Ir) can catalyze acceptorless dehydrogenation in the presence of trace oxygen or if the ligand environment is too labile [2, 3].

-